N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide
CAS No.: 338791-37-0
Cat. No.: VC4580260
Molecular Formula: C12H15N7O
Molecular Weight: 273.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338791-37-0 |
|---|---|
| Molecular Formula | C12H15N7O |
| Molecular Weight | 273.3 |
| IUPAC Name | N-[(E)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9+ |
| Standard InChI Key | QGPKHCBCAVVWMJ-UKTHLTGXSA-N |
| SMILES | CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2 |
Introduction
N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a complex organic compound belonging to the class of hydrazones. It features a unique structure that includes a dimethylamino group and a tetrazole moiety, both of which are known for their significant biological activities. The compound's synthesis and properties have garnered interest in medicinal chemistry due to its potential applications in drug development.
Synthesis
The synthesis of N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide typically involves condensation reactions between dimethylaminomethylidene derivatives and 5-phenyl-2H-tetrazole derivatives. The reaction conditions, such as temperature and solvent choice, significantly influence the product distribution and yield. Analytical techniques like High Performance Liquid Chromatography (HPLC) are often used to monitor reaction progress.
Biological Activities and Applications
This compound has been studied for its potential biological activities, including antimicrobial and anticancer effects, similar to other hydrazones. The tetrazole ring in its structure is known for enhancing biological activity by mimicking natural substrates and interacting effectively with biological targets. It has been explored as an inhibitor of copper-containing amine oxidases, which are implicated in various inflammatory diseases.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against various pathogens |
| Anticancer Activity | Exhibits activity against cancer cell lines |
| Inhibition of Copper-Containing Amine Oxidases | Implicated in inflammatory diseases |
Research Findings and Future Directions
Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines and pathogens. Further research is needed to elucidate the mechanism of action and specificity of N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide toward different enzyme isoforms. Its interaction with biological macromolecules suggests potential as a pharmacological agent.
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